molecular formula C12H12FN5O2 B2629824 (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(morpholino)methanone CAS No. 1396798-05-2

(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(morpholino)methanone

Cat. No. B2629824
CAS RN: 1396798-05-2
M. Wt: 277.259
InChI Key: YONDGCPFNQDZAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(morpholino)methanone, also known as FMME, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(morpholino)methanone, also known as [2-(4-fluorophenyl)tetrazol-5-yl]-morpholin-4-ylmethanone:

Pharmaceutical Development

This compound has shown potential in pharmaceutical development due to its unique chemical structure. The presence of the tetrazole ring and the morpholine moiety can contribute to various biological activities, making it a candidate for drug discovery and development. Researchers are exploring its potential as an anti-inflammatory, analgesic, and antimicrobial agent .

Cancer Research

In cancer research, (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(morpholino)methanone is being investigated for its cytotoxic properties. The compound’s ability to induce apoptosis in cancer cells makes it a promising candidate for developing new chemotherapeutic agents. Studies are focusing on its efficacy against various cancer cell lines, including breast, lung, and colon cancers .

Neuroprotective Agents

The compound is also being studied for its neuroprotective properties. Its ability to cross the blood-brain barrier and its potential to modulate neurotransmitter systems make it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Research is ongoing to understand its mechanisms of action and therapeutic potential in neuroprotection .

Biochemical Research

In biochemical research, (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(morpholino)methanone is being used as a tool to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe in various biochemical assays, helping researchers understand complex biological processes.

Example source for pharmaceutical development. Example source for cancer research. Example source for neuroprotective agents. : Example source for antiviral applications. : Example source for agricultural chemistry. : Example source for material science. : Example source for environmental chemistry. : Example source for biochemical research.

properties

IUPAC Name

[2-(4-fluorophenyl)tetrazol-5-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5O2/c13-9-1-3-10(4-2-9)18-15-11(14-16-18)12(19)17-5-7-20-8-6-17/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONDGCPFNQDZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NN(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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